molecular formula C11H11Cl2N B1667122 Amitifadine CAS No. 410074-73-6

Amitifadine

カタログ番号: B1667122
CAS番号: 410074-73-6
分子量: 228.11 g/mol
InChIキー: BSMNRYCSBFHEMQ-KCJUWKMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amitifadine is a chemical compound known as a serotonin-norepinephrine-dopamine reuptake inhibitor. It was initially developed for the treatment of major depressive disorder. This compound is unique in its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine, which are closely linked to mood regulation .

準備方法

Synthetic Routes and Reaction Conditions: Amitifadine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with various reagents to form the bicyclic structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as sodium hydride .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques like chromatography to isolate the final product .

化学反応の分析

Types of Reactions: Amitifadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Amitifadine is a triple reuptake inhibitor (TRI) that interacts with human monoamine transporters (MATs) such as hSERT, hNET, and hDAT . It has been investigated for various applications, primarily related to treating depression and countering opiate self-administration .

Scientific Research Applications

Major Depressive Disorder (MDD): this compound has been studied for the treatment of major depressive disorder . A Phase IIb/IIIa clinical trial (TRIADE) assessed its safety and efficacy in patients with MDD who did not respond to first-line antidepressants . The trial randomized 342 MDD patients across 39 centers in the US, with top-line results expected by the end of the first quarter of 2013 . this compound is intended as a monotherapy for use after first-line generic antidepressants have failed but before more complex drug combinations are considered .

Opiate Addiction: Research has explored the potential of this compound in countering opiate self-administration . Studies in rats have shown that this compound can reduce the self-administration of the opiate remifentanil . Both acute and chronic treatment with this compound significantly reduced remifentanil self-administration in these animal models . this compound did not affect food-motivated responding, suggesting a specific effect on opiate self-administration . this compound also did not attenuate remifentanil-induced antinociception, and it even extended and maintained antinociceptive effects . These findings suggest that this compound could be a candidate for combating opiate addiction or preventing it during adjunctive use with opioids for chronic pain .

Clinical Trials and Studies

TRIADE Study: The Triple Reuptake Inhibitor Anti-Depressant Effects (TRIADE) study evaluated this compound in patients with MDD who had not responded to one course of first-line antidepressants, such as selective serotonin reuptake inhibitors, serotonin-norepinephrine reuptake inhibitors, bupropion, or tricyclic antidepressants . Advanced clinical trial techniques, including the Sequential Parallel Comparison Design (SPCD), were used to reduce placebo effects and enhance drug-placebo separation .

STAR*D Study: The STARD study, sponsored by the National Institute of Mental Health, showed that combined serotonin, norepinephrine, and dopamine reuptake inhibition improved outcomes in patients with depression who did not respond to first-line SSRIs . The study of this compound is an opportunity to further explore the triple monoamine concept observed in the STARD study .

Remifentanil Self-Administration Studies: Studies involving female Sprague-Dawley rats demonstrated that this compound reduces remifentanil self-administration . Acutely, doses of 5, 10, and 20 mg/kg of this compound each significantly reduced remifentanil self-administration . Chronic treatment with 10 mg/kg of this compound also reduced remifentanil self-administration, even after treatment cessation .

Binding Mechanism

作用機序

Amitifadine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood. The compound interacts with human monoamine transporters, including the serotonin transporter, norepinephrine transporter, and dopamine transporter. This multi-target strategy improves drug efficacy and reduces toxic side effects .

類似化合物との比較

Amitifadine’s balanced inhibition of multiple neurotransmitters makes it a promising candidate for treating complex mood disorders and addiction.

生物活性

Amitifadine, a novel serotonin-preferring triple reuptake inhibitor (TRI), has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and substance use disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and the underlying mechanisms of action based on diverse research findings.

Overview of this compound

This compound (also known as EB-1010 or DOV 21,947) selectively inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with a relative potency ratio of approximately 1:2:8, respectively . This unique profile positions this compound as a promising candidate for treating various neuropsychiatric disorders.

Monoamine Reuptake Inhibition

This compound's primary mechanism involves the inhibition of monoamine transporters. Studies have demonstrated that it effectively increases extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions associated with mood regulation . The following table summarizes its inhibitory potency on different monoamine transporters:

Transporter Inhibition Potency
Serotonin (SERT)70.4%
Norepinephrine (NET)39.7%
Dopamine (DAT)9.18%

Major Depressive Disorder (MDD)

This compound's efficacy has been evaluated in several clinical trials. A notable Phase II trial demonstrated significant antidepressant activity in patients with severe MDD. Patients receiving this compound showed a statistically significant reduction in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo . Specifically, the mean change from baseline in MADRS scores was 18.2 for this compound versus 22.0 for placebo, with a p-value of 0.028 indicating statistical significance.

However, subsequent studies have yielded mixed results. A Phase IIb/IIIa study indicated that this compound failed to show efficacy at lower doses (50 mg and 100 mg), although it was well-tolerated without significant side effects compared to comparator drugs like paroxetine . The principal investigator suggested that higher doses might be necessary to replicate earlier positive findings.

Opiate Self-Administration

Recent preclinical studies have explored this compound's potential in reducing opiate self-administration behaviors. In a chronic study involving rats, repeated administration of this compound at a dose of 10 mg/kg significantly reduced self-administration of remifentanil, an opioid analgesic . This effect persisted even after treatment cessation, indicating a potential role for this compound in addressing opioid addiction.

The following table summarizes key findings from studies on this compound's effects on opiate self-administration:

Study Dosage Effect on Self-Administration Comments
Acute Study5 mg/kgSignificant reductionp < 0.025
Acute Study10 mg/kgSignificant reductionp < 0.01
Acute Study20 mg/kgSignificant reductionp < 0.001
Chronic Study10 mg/kgContinued reduction post-treatmentPromising for addiction treatment

特性

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025835
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants.
Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

410074-73-6, 66504-40-3
Record name Amitifadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOV-216303
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitifadine
Reactant of Route 2
Amitifadine
Reactant of Route 3
Amitifadine
Reactant of Route 4
Amitifadine
Reactant of Route 5
Amitifadine
Reactant of Route 6
Amitifadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。